4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro substituent at the 6th position of the benzothiazole ring and an amino group linked to a 4-oxobutanoic acid moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid can be achieved through various synthetic pathways. One common method involves the reaction of 6-chloro-2-aminobenzothiazole with succinic anhydride under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research explores its use as a potential therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. The molecular pathways affected by this compound include the inhibition of topoisomerases and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzothiazole: A simpler benzothiazole derivative with similar structural features.
2-Aminobenzothiazole: Another benzothiazole derivative with an amino group at the 2nd position.
Benzothiazole-2-carboxylic acid: A benzothiazole derivative with a carboxylic acid group at the 2nd position
Uniqueness
4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent and the 4-oxobutanoic acid moiety enhances its reactivity and potential therapeutic applications compared to other benzothiazole derivatives .
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c12-6-1-2-7-8(5-6)18-11(13-7)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIYHNXMOHFKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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